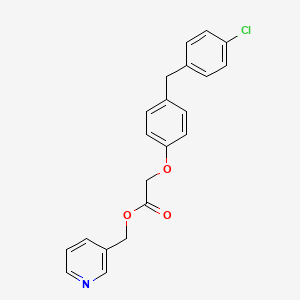
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is a complex organic compound with the molecular formula C21H18ClNO3. This compound is known for its unique structure, which includes a chlorobenzyl group, a phenoxy group, and a pyridinylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)phenol. This intermediate is then reacted with acetic anhydride to produce 2-(4-(4-chlorobenzyl)phenoxy)acetic acid. Finally, the esterification of this acid with 3-pyridinemethanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This reaction can convert the ester group to an alcohol.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-(4-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(4-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of 2-(4-(4-azidobenzyl)phenoxy)-, 3-pyridinylmethyl ester or 2-(4-(4-cyanobenzyl)phenoxy)-, 3-pyridinylmethyl ester.
科学的研究の応用
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, methyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, propyl ester
Uniqueness
The uniqueness of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester lies in its specific structure, which includes a pyridinylmethyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
57081-56-8 |
|---|---|
分子式 |
C21H18ClNO3 |
分子量 |
367.8 g/mol |
IUPAC名 |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18ClNO3/c22-19-7-3-16(4-8-19)12-17-5-9-20(10-6-17)25-15-21(24)26-14-18-2-1-11-23-13-18/h1-11,13H,12,14-15H2 |
InChIキー |
LIEKKOSECRQYGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)COC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


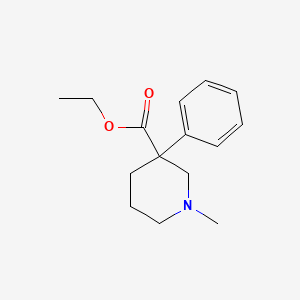
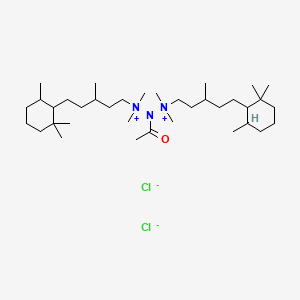
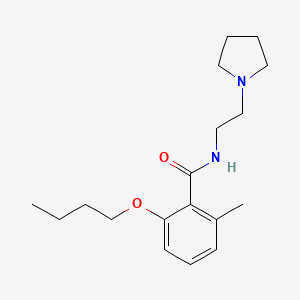


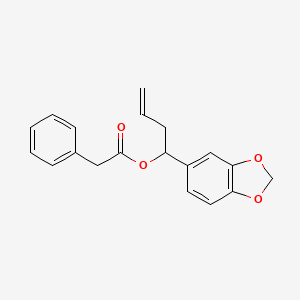
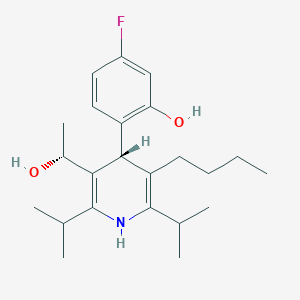

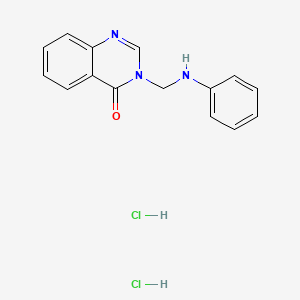

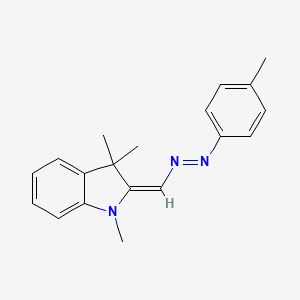
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
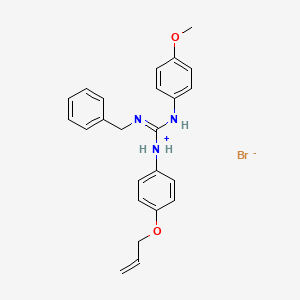
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
